molecular formula C7H10ClN3O2 B6163748 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride CAS No. 2567495-16-1

5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride

Cat. No.: B6163748
CAS No.: 2567495-16-1
M. Wt: 203.6
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique imidazo[1,5-a]pyrazine core, which is known for its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various organic synthesis applications.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit or activate certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
  • 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Uniqueness

Compared to similar compounds, 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain synthetic and biological applications.

Properties

CAS No.

2567495-16-1

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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